AZA1

Vue d'ensemble

Description

AZA1, également connu sous le nom d'Azaspiracide-1, est une toxine marine polyéther produite par le dinoflagellé Azadinium spinosum. Il a été identifié pour la première fois après une épidémie d'intoxication par les mollusques aux Pays-Bas en 1995. This compound est connu pour sa puissante cytotoxicité et a été associé à de graves symptômes gastro-intestinaux chez l'homme, tels que nausées, vomissements et diarrhée .

Méthodes De Préparation

La préparation de l'AZA1 implique l'extraction et la purification à partir de dinoflagellés marins. Une méthode implique la culture d'Azadinium spinosum dans des photobioréacteurs, suivie de la récolte des algues par filtration tangentielle ou centrifugation continue. Les toxines sont ensuite extraites à l'aide de procédures d'extraction en phase solide et purifiées par une série d'étapes pour obtenir une pureté élevée .

En laboratoire, l'this compound marqué isotopiquement peut être préparé en faisant réagir le composé avec H₂¹⁸O en milieu acide. Cette méthode permet l'incorporation de l'oxygène-18 dans la molécule, ce qui est utile pour une quantification précise par chromatographie liquide-spectrométrie de masse .

Analyse Des Réactions Chimiques

L'AZA1 subit diverses réactions chimiques, notamment l'oxydation et la réduction. Le composé est connu pour être très réactif en milieu acide, ce qui peut entraîner une isomérisation et l'incorporation de marqueurs isotopiques. Les réactifs couramment utilisés dans ces réactions comprennent H₂¹⁸O et l'hydroxyde d'ammonium .

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la toxicologie et de la biologie marine. Il est utilisé pour étudier les mécanismes d'intoxication par les mollusques et pour développer des méthodes de détection et de quantification des toxines marines dans les produits de la mer. L'this compound est également utilisé dans des études toxicologiques pour comprendre ses effets sur différentes lignées cellulaires et pour étudier son potentiel comme agent thérapeutique .

Mécanisme d'action

L'this compound exerce ses effets en inhibant les canaux potassiques voltage-dépendants hERG, qui sont essentiels au maintien de l'activité électrique des cellules. Cette inhibition perturbe l'équilibre ionique cellulaire, conduisant à la cytotoxicité et à l'apoptose. Le composé affecte également d'autres cibles moléculaires et voies, notamment l'induction de l'activité des caspases et la libération du cytochrome c, qui sont impliquées dans le processus apoptotique .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

AZA1 is recognized as a potent dual inhibitor of Rac1 and Cdc42, which are members of the Rho family of GTPases. These proteins play crucial roles in cell signaling pathways that regulate various cellular functions, including cell proliferation and apoptosis. The inhibition of these pathways by this compound leads to significant effects on cancer cell behavior, particularly in prostate cancer cells.

- Mechanism : this compound disrupts the signaling pathways mediated by Rac1 and Cdc42, leading to:

Oncology

This compound has shown promise as an anti-cancer agent. Its ability to induce apoptosis and inhibit proliferation makes it a candidate for cancer therapies:

- Prostate Cancer : Studies indicate that this compound effectively induces apoptosis in prostate cancer cells while inhibiting their growth. This suggests potential use in targeted therapies for prostate cancer patients .

- Combination Therapies : The compound may be used in conjunction with other treatments to enhance overall efficacy against various cancers.

Dermatology

In dermatological applications, this compound's properties can be leveraged for:

- Anti-inflammatory Effects : Similar to azelaic acid, this compound may possess anti-inflammatory properties, making it useful for treating skin conditions like rosacea and acne vulgaris .

- Hyperpigmentation Disorders : Its inhibitory effects on tyrosinase activity can aid in managing conditions such as melasma and post-inflammatory hyperpigmentation .

Biochemical Research

This compound serves as a valuable tool in biochemical research for studying:

- Cell Signaling : By inhibiting Rac1 and Cdc42, researchers can investigate the roles these proteins play in various cellular processes.

- Drug Development : The compound's unique mechanism positions it as a lead candidate for developing new therapeutics targeting Rho GTPases.

Prostate Cancer Study

In a controlled study involving prostate cancer cells treated with this compound:

- Results : A significant reduction in cell viability was observed alongside increased markers of apoptosis.

- : These findings support the potential of this compound as a therapeutic agent in prostate cancer treatment .

Dermatological Application Study

Another study focused on the application of this compound in dermatology revealed:

- Efficacy : Patients treated with formulations containing this compound showed marked improvement in symptoms associated with acne vulgaris and rosacea.

- Safety Profile : The compound demonstrated a favorable safety profile, making it suitable for sensitive skin types .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Oncology | Inhibits Rac1/Cdc42 signaling | Induces apoptosis; inhibits proliferation |

| Dermatology | Anti-inflammatory; tyrosinase inhibitor | Effective for acne vulgaris; safe for sensitive skin |

| Biochemical Research | Tool for studying cell signaling | Valuable for drug development targeting GTPases |

Mécanisme D'action

AZA1 exerts its effects by inhibiting hERG voltage-gated potassium channels, which are crucial for maintaining the electrical activity of cells. This inhibition disrupts cellular ion balance, leading to cytotoxicity and apoptosis. The compound also affects other molecular targets and pathways, including the induction of caspase activity and the release of cytochrome c, which are involved in the apoptotic process .

Comparaison Avec Des Composés Similaires

L'AZA1 fait partie d'un groupe plus large de toxines connues sous le nom d'azaspiracides, qui comprend plus de 30 analogues tels que l'AZA2 et l'AZA3. Ces composés partagent des structures et des profils toxicologiques similaires, mais diffèrent en termes de puissance et d'effets spécifiques. Comparé à d'autres toxines marines comme l'acide okadaïque et la pectenotoxine-2, l'this compound est plus cytotoxique et possède un mécanisme d'action unique impliquant l'inhibition des canaux potassiques .

Références

Activité Biologique

AZA1, also referred to in various contexts as azanaphthalimide or aza-acridine derivatives, has garnered attention for its significant biological activities, particularly in the fields of oncology and dermatology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound compounds are synthesized through various chemical pathways, primarily involving modifications of naphthalene and quinoline structures. The synthesis often includes the introduction of functional groups that enhance their biological efficacy. For example, methoxy substitutions have been shown to improve cytotoxicity against specific cancer cell lines .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antitumor Effects : this compound derivatives have demonstrated promising antitumor activity in preclinical models. A notable study indicated that these compounds could inhibit tumor growth without significant cardiotoxicity, making them suitable candidates for further clinical investigation .

- Cytotoxicity : Research has shown that this compound compounds possess cytotoxic properties against various human cell lines. For instance, a series of aza-acridine derivatives exhibited enhanced cytotoxicity against uterine sarcoma cell lines .

- Anti-Acne Properties : this compound has also been explored for its dermatological applications, particularly in treating acne. Case studies reveal that AZA gel (15% concentration) effectively reduced acne lesions and pigmentation in adult females .

Antitumor Activity

The antitumor activity of this compound was evaluated through several studies:

- A Phase I clinical trial assessed the novel aza-anthracenedione BBR 2778, which showed significant antitumor effects with manageable toxicity profiles .

- Quantitative structure-activity relationship (QSAR) studies have linked specific structural features of this compound compounds to their antitumor efficacy, indicating that certain modifications can enhance their growth-inhibitory properties .

Cytotoxicity Data

Table 1 summarizes the cytotoxic effects of various this compound derivatives on different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Compound 1 | MES-SA | 10 | Moderate activity |

| Compound 2 | MES-SA/Dx5 | 5 | Enhanced activity against resistant cells |

| Compound 3 | MCF-7 | 20 | Comparable to standard treatments |

Note : IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies in Dermatology

In dermatological applications, this compound has been effective in treating acne and related pigmentation issues. The following case studies illustrate its efficacy:

- Case Study 1 : A 25-year-old female with persistent acne treated with AZA gel (15%) twice daily showed significant improvement after six months.

- Case Study 2 : A 33-year-old female combined AZA gel with spironolactone for moderate acne and experienced substantial reduction in lesions and pigmentation over nine months.

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : Although initial studies suggested limited interaction with DNA, further investigations indicate that some derivatives may alter DNA repair mechanisms in cancer cells .

- Inflammation Modulation : In dermatological applications, this compound inhibits TLR-2 activity, reducing inflammation associated with acne .

- Pigment Regulation : this compound compounds can inhibit tyrosinase activity, selectively targeting hyperpigmentation without affecting surrounding skin .

Propriétés

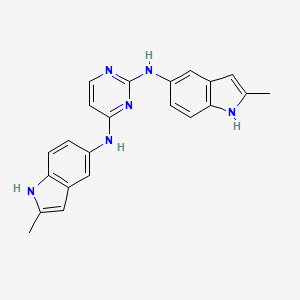

IUPAC Name |

2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6/c1-13-9-15-11-17(3-5-19(15)24-13)26-21-7-8-23-22(28-21)27-18-4-6-20-16(12-18)10-14(2)25-20/h3-12,24-25H,1-2H3,(H2,23,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWHWWKOIJCMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.